

Validating the Structure of 2-Propylbenzo[d]thiazole: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2-Propylbenzo[d]thiazole

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This guide provides a comprehensive comparison of spectroscopic data for validating the structure of **2-Propylbenzo[d]thiazole** against its close structural analogs, 2-methylbenzo[d]thiazole and 2-butylbenzo[d]thiazole. By presenting a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to unequivocally identify and characterize these compounds.

Comparative Spectroscopic Data Analysis

The structural elucidation of **2-propylbenzo[d]thiazole** is achieved through the combined interpretation of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. For a robust validation, the experimental or predicted data for **2-propylbenzo[d]thiazole** is compared with the experimental data of its lower and higher alkyl homologs, 2-methylbenzo[d]thiazole and 2-butylbenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Data Comparison

The ^1H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the protons on the benzothiazole ring system and in the aliphatic region corresponding to the alkyl substituent at the 2-position.

Compound	Aromatic Protons (ppm)	Alkyl Protons (ppm)
2-Propylbenzo[d]thiazole (Predicted)	~8.0 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t)	~3.2 (t), ~1.9 (sextet), ~1.0 (t)
2-Methylbenzo[d]thiazole (Experimental)	7.98-7.85 (m, 2H), 7.47-7.30 (m, 2H)	2.85 (s, 3H)
2-Butylbenzo[d]thiazole (Experimental)	~8.0 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t)	~3.2 (t), ~1.8 (quintet), ~1.5 (sextet), ~1.0 (t)

^{13}C NMR Data Comparison

The ^{13}C NMR spectra provide insights into the carbon skeleton of the molecules. The chemical shift of the carbon atoms in the alkyl chain and the benzothiazole ring are diagnostic.

Compound	C2 (ppm)	Benzothiazole Aromatic Carbons (ppm)	Alkyl Carbons (ppm)
2-Propylbenzo[d]thiazole (Predicted)	~172	~153, ~135, ~126, ~125, ~123, ~122	~35, ~23, ~14
2-Methylbenzo[d]thiazole (Experimental)	~167.8	~153.2, ~134.8, ~126.1, ~124.9, ~122.5, ~121.6	~20.1
2-Butylbenzo[d]thiazole (Experimental)	~171.5	~153.1, ~134.7, ~126.0, ~124.8, ~122.4, ~121.5	~33.1, ~31.2, ~22.3, ~13.8

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational modes for 2-alkylbenzothiazoles include C-H stretching of the alkyl and aromatic groups, C=N stretching of the thiazole ring, and aromatic C=C stretching.

Compound	Aromatic C-H Stretch (cm^{-1})	Aliphatic C-H Stretch (cm^{-1})	C=N Stretch (cm^{-1})	Aromatic C=C Stretch (cm^{-1})
2-Propylbenzo[d]thiazole (Predicted)	~3060	~2960, ~2930, ~2870	~1610	~1560, ~1470, ~1430
2-Methylbenzo[d]thiazole (Experimental)	~3060	~2920	~1600	~1560, ~1475, ~1430[1]
2-Butylbenzo[d]thiazole (Experimental)	~3060	~2955, ~2928, ~2870	~1605	~1560, ~1470, ~1430

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The molecular ion peak (M^+) will differ by 14 atomic mass units (a CH_2 group) between the homologs.

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
2-Propylbenzo[d]thiazole	177	149 (loss of C_2H_4), 135 (benzothiazole radical cation)
2-Methylbenzo[d]thiazole	149	148 (loss of H), 108
2-Butylbenzothiazole	191	149 (loss of C_3H_6), 135 (benzothiazole radical cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified 2-alkylbenzothiazole sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **^1H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- **^{13}C NMR Parameters:**
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - Mode: Transmittance

Gas Chromatography-Mass Spectrometry (GC-MS)

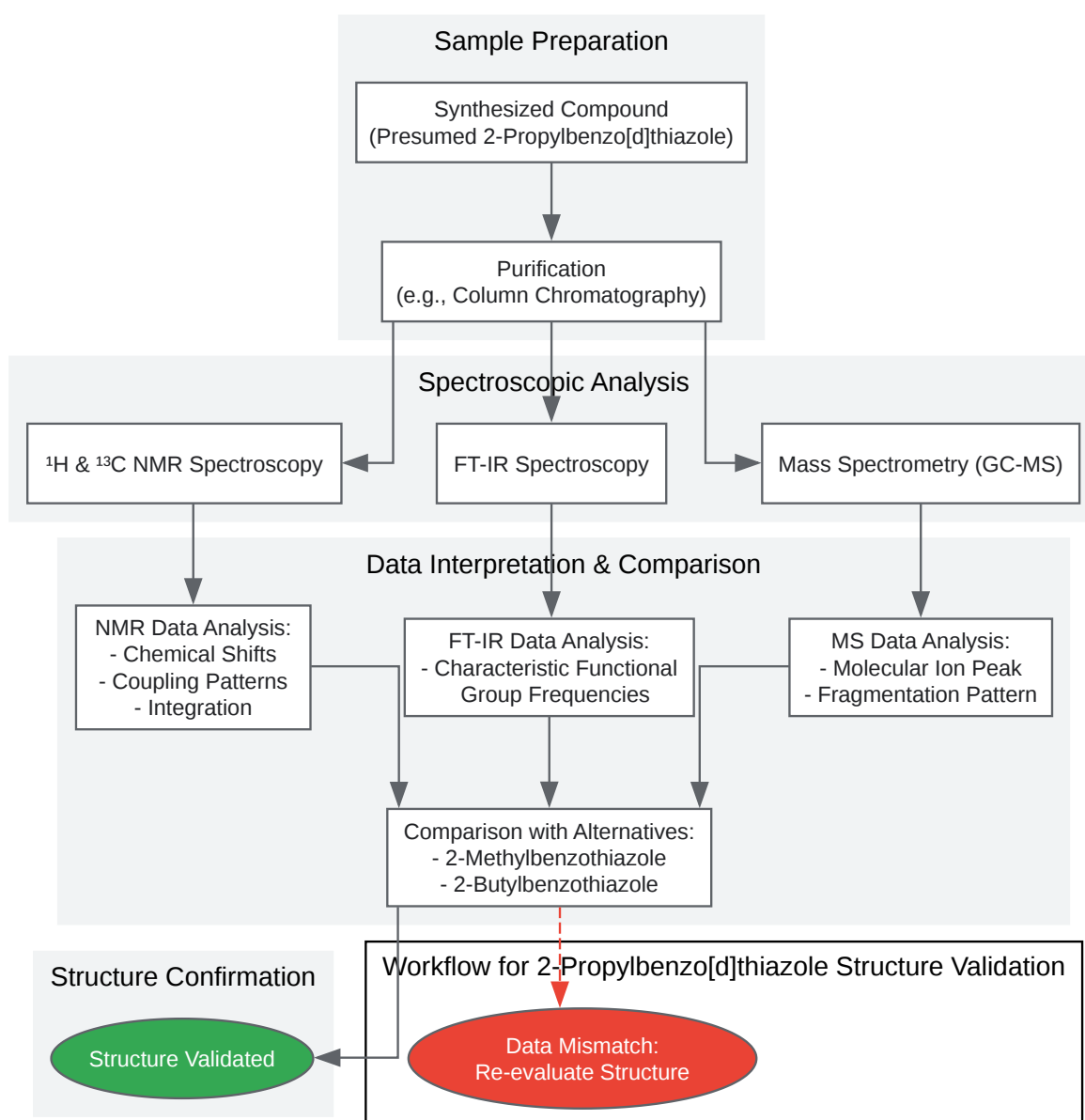
- Sample Preparation: A 1 mg/mL solution of the 2-alkylbenzothiazole was prepared in dichloromethane.
- Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- GC Parameters:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250°C
 - Oven Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[2]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

- Scan Range: 40-400 m/z

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of **2-Propylbenzo[d]thiazole** using the described spectroscopic techniques.

Workflow for 2-Propylbenzo[d]thiazole Structure Validation



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Caption: Logical workflow for the spectroscopic validation of **2-Propylbenzo[d]thiazole**.

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References

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- 2. agilent.com [agilent.com]
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